6-amino-1-(3-chlorophenyl)-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-1-(3-chlorophenyl)-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple aromatic rings and functional groups, makes it an interesting subject for chemical research and potential pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-(3-chlorophenyl)-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Cyclization to form the pyrano[2,3-c]pyrazole core: This step often involves the use of a suitable catalyst and specific reaction conditions to promote the cyclization process.
Functional group modifications: Introduction of the amino, chloro, and fluoro groups can be carried out through various substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction: Ensuring that the reaction conditions are suitable for large-scale production.
Purification processes: Utilizing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.
Quality control: Implementing rigorous testing to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-amino-1-(3-chlorophenyl)-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify specific functional groups, such as reducing nitro groups to amino groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a bioactive compound.
Medicine: Exploring its potential as a pharmaceutical agent for treating various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials and products.
Mechanism of Action
The mechanism of action of 6-amino-1-(3-chlorophenyl)-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular components: Affecting cell signaling, growth, and differentiation.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-c]pyrazole derivatives: Compounds with similar core structures but different substituents.
Amino-substituted aromatic compounds: Compounds with amino groups attached to aromatic rings.
Fluorophenyl derivatives: Compounds containing fluorinated aromatic rings.
Uniqueness
The uniqueness of 6-amino-1-(3-chlorophenyl)-4-(4-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific combination of functional groups and aromatic rings, which may confer unique biological activities and chemical properties.
Properties
CAS No. |
369400-38-4 |
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Molecular Formula |
C20H14ClFN4O |
Molecular Weight |
380.8g/mol |
IUPAC Name |
6-amino-1-(3-chlorophenyl)-4-(4-fluorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H14ClFN4O/c1-11-17-18(12-5-7-14(22)8-6-12)16(10-23)19(24)27-20(17)26(25-11)15-4-2-3-13(21)9-15/h2-9,18H,24H2,1H3 |
InChI Key |
QYFABGBUVHVYCX-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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